Ethyl 5-oxopentanoate
Overview
Description
Ethyl 5-oxopentanoate, also known as ethyl levulinic acid, is an organic compound with the molecular formula C7H12O3. It is an ester derived from levulinic acid and ethanol. This compound is commonly used in organic synthesis due to its versatile reactivity and is a valuable intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
Ethyl 5-oxopentanoate, a derivative of 5-oxopentanoic acid, is primarily targeted towards the enzyme succinate dehydrogenase . Succinate dehydrogenase is a key enzyme that participates in both the tricarboxylic acid (TCA) cycle and the respiration chain .
Mode of Action
Similar compounds have been shown to inhibit succinate dehydrogenase . This inhibition disrupts the mitochondrial TCA cycle and respiration chain, leading to the inhibition of fungal growth .
Biochemical Pathways
This compound affects the TCA cycle and the respiration chain by inhibiting succinate dehydrogenase . This disruption can lead to a decrease in ATP production, which can inhibit the growth and reproduction of certain fungi .
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth . By inhibiting succinate dehydrogenase, this compound disrupts critical biochemical pathways in fungi, leading to decreased ATP production and inhibited growth .
Biochemical Analysis
Biochemical Properties
It has been identified as a potential precursor in the biosynthesis of Methyl Ethyl Ketone (MEK), a commercially valuable petrochemical . The enzymes, proteins, and other biomolecules that Ethyl 5-oxopentanoate interacts with are yet to be identified.
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. It is known that the oxygen atom in this compound can act as a nucleophile, but this leads to a dead-end process. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Metabolic Pathways
This compound is potentially involved in the biosynthesis of Methyl Ethyl Ketone (MEK). The specific metabolic pathways, as well as the enzymes or cofactors that this compound interacts with, are yet to be identified .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-oxopentanoate can be synthesized through the esterification of levulinic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: On an industrial scale, this compound is produced by the acid-catalyzed dehydration of biomass-derived carbohydrates, followed by esterification with ethanol. This method is considered sustainable and aligns with green chemistry principles.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, including carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced compounds.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: The compound is studied for its potential biological activities and as a building block for bioactive molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: this compound is used in the production of flavors, fragrances, and as a solvent in various industrial processes.
Comparison with Similar Compounds
Methyl 5-oxopentanoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-oxopentanoate: Differing by the position of the keto group.
Ethyl 3-oxopentanoate: Another positional isomer with the keto group at the third carbon.
Uniqueness: this compound is unique due to its specific reactivity and the position of the keto group, which influences its chemical behavior and applications. Its versatility in undergoing various chemical reactions makes it a valuable compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
ethyl 5-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6-8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPBOSISFPJABC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456475 | |
Record name | ethyl 5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22668-36-6 | |
Record name | ethyl 5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions the synthesis of functionalized acyclic nitrone spin traps. What is the relevance of Ethyl 5-oxopentanoate in this context?
A1: While the provided abstract snippets don't directly mention this compound, it alludes to a related compound, Methyl 4-ethyl-5-oxopentanoate. This suggests that this compound, being structurally similar, could also serve as a precursor for synthesizing functionalized acyclic nitrone spin traps. These spin traps are crucial tools in detecting and studying free radicals, which are implicated in various biological processes and diseases [].
Q2: The second research paper explores the synthesis and 5-lipoxygenase inhibitory activities of benzofuran derivatives. Could you elaborate on the potential connection between this compound and this study?
A2: Although this compound isn't directly mentioned in the second abstract, its structural features suggest a possible application in synthesizing compounds with 5-lipoxygenase inhibitory activity. Specifically, the molecule contains a 5-oxo-pentanoate moiety, which could be modified and incorporated into the structure of novel benzofuran derivatives. These derivatives, as explored in the research, hold potential as potent inhibitors of 5-lipoxygenase [], an enzyme involved in the inflammatory cascade.
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